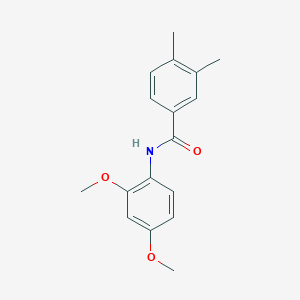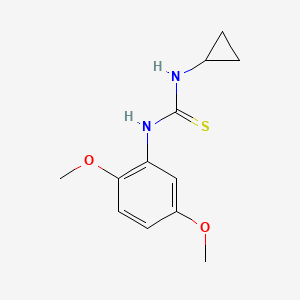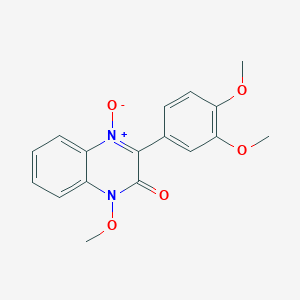
N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide, also known as DCP, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. This compound is a member of the diphenylpropanamide family, which has been found to exhibit a wide range of biological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. In
Wirkmechanismus
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide is not fully understood, but it is believed to act through the modulation of various neurotransmitters and ion channels in the brain and nervous system. N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide has been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability and inhibition. N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide has also been found to modulate the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide has been found to exhibit a wide range of biochemical and physiological effects in preclinical studies. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide has been found to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide in lab experiments is its well-established safety profile. N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide has been extensively studied in preclinical models and has been found to be safe and well-tolerated at therapeutic doses. Additionally, N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide is relatively easy to synthesize and can be obtained in high purity. One of the main limitations of using N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide in lab experiments is its limited water solubility, which may make it difficult to administer in certain experimental protocols.
Zukünftige Richtungen
There are many potential future directions for research on N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide. One area of interest is the development of novel formulations of N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide that improve its water solubility and bioavailability. Another area of interest is the investigation of N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide's potential applications in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis. Additionally, further research is needed to elucidate the exact mechanism of action of N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide and to identify potential drug targets for future drug development.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide can be achieved through a multistep process that involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form 5-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with diphenylmethanol in the presence of a base to form N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide has been extensively studied for its potential applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in preclinical studies. N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide has also been found to have potential applications in the treatment of neuropathic pain, as well as in the prevention of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO/c1-16-12-13-19(23)14-21(16)24-22(25)15-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,20H,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMWZIDRWZFRED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dimethoxy-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5829570.png)
![2'-{[(4-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5829586.png)
![7-[(3,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5829589.png)
![ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5829611.png)
![2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B5829613.png)

![ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5829625.png)
![N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5829643.png)
![N'-(4-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5829649.png)



![N-[4-(aminosulfonyl)phenyl]-4-hydroxy-1-piperidinecarbothioamide](/img/structure/B5829674.png)